molecular formula C12H12Br2O4 B14299459 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate CAS No. 113841-12-6

3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate

Cat. No.: B14299459
CAS No.: 113841-12-6
M. Wt: 380.03 g/mol
InChI Key: DCYKZXLUZCTILX-UHFFFAOYSA-N
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Description

3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is an organic compound characterized by the presence of a dibromophenoxy group attached to a hydroxypropyl prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate typically involves the following steps:

    Bromination: The starting material, phenol, undergoes bromination to introduce bromine atoms at the 3 and 5 positions, forming 3,5-dibromophenol.

    Etherification: 3,5-dibromophenol is then reacted with epichlorohydrin under basic conditions to form 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride.

    Esterification: The final step involves the esterification of 3-(3,5-dibromophenoxy)-2-hydroxypropyl chloride with acrylic acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the prop-2-enoate moiety can be reduced to form a saturated ester.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3,5-dibromophenoxy)-2-oxopropyl prop-2-enoate.

    Reduction: Formation of 3-(3,5-dibromophenoxy)-2-hydroxypropyl propanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate involves its interaction with specific molecular targets. The dibromophenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxypropyl prop-2-enoate moiety can undergo metabolic transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dichlorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with chlorine atoms instead of bromine.

    3-(3,5-Difluorophenoxy)-2-hydroxypropyl prop-2-enoate: Similar structure but with fluorine atoms instead of bromine.

Uniqueness

3-(3,5-Dibromophenoxy)-2-hydroxypropyl prop-2-enoate is unique due to the presence of bromine atoms, which can impart different chemical and biological properties compared to its chloro and fluoro analogs. The bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

113841-12-6

Molecular Formula

C12H12Br2O4

Molecular Weight

380.03 g/mol

IUPAC Name

[3-(3,5-dibromophenoxy)-2-hydroxypropyl] prop-2-enoate

InChI

InChI=1S/C12H12Br2O4/c1-2-12(16)18-7-10(15)6-17-11-4-8(13)3-9(14)5-11/h2-5,10,15H,1,6-7H2

InChI Key

DCYKZXLUZCTILX-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCC(COC1=CC(=CC(=C1)Br)Br)O

Origin of Product

United States

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